Product packaging for 10-Acetylphenothiazine(Cat. No.:CAS No. 1628-29-1)

10-Acetylphenothiazine

Cat. No.: B156027
CAS No.: 1628-29-1
M. Wt: 241.31 g/mol
InChI Key: DNVNQWUERFZASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

10-Acetylphenothiazine, identified by CAS RN 1628-29-1, is a high-purity organic compound supplied for advanced research and development applications. This chemical, with the molecular formula C₁₄H₁₁NOS and a molecular weight of 241.31 g/mol, is characterized as a white to light yellow crystalline powder . It meets a purity specification of at least 98.0% as determined by GC analysis and has a characteristic melting point range of 202.0 °C to 206.0 °C . As a derivative of the phenothiazine scaffold, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The acetyl group attached to the ring nitrogen makes it a key intermediate for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel compounds. Researchers utilize this compound strictly for laboratory investigations. It is essential to handle it with care, storing it at recommended room temperature, preferably in a cool and dark place below 15 °C to maintain its stability and properties . This product is designated "For Research Use Only" and is not intended for direct use in diagnostics, therapeutics, or consumption of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NOS B156027 10-Acetylphenothiazine CAS No. 1628-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenothiazin-10-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVNQWUERFZASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167473
Record name Methyl phenothiazin-10-yl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645262
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1628-29-1
Record name 1-(10H-Phenothiazin-10-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Acetylphenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001628291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Acetylphenothiazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl phenothiazin-10-yl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl phenothiazin-10-yl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-ACETYLPHENOTHIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2H6XAV83R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of 10 Acetylphenothiazine

Synthesis of 10-Acetylphenothiazine

The introduction of an acetyl group at the N10 position of the phenothiazine (B1677639) ring is a fundamental transformation, yielding the core compound this compound. This has been achieved through several methods, ranging from traditional acetylation reactions to more modern, energy-efficient approaches.

Acetylation Reactions of Phenothiazine (e.g., using acetyl chloride, acetic anhydride)

The most common methods for synthesizing this compound involve the direct acetylation of phenothiazine using standard acylating agents.

Using Acetyl Chloride: The reaction of phenothiazine with acetyl chloride is a well-established method. In one procedure, phenothiazine is dissolved in a suitable solvent like dimethylformamide (DMF), to which acetyl chloride is added. The reaction proceeds at room temperature, and after stirring for a period, the product can be isolated. kab.ac.ug Another variation involves the use of glacial acetic acid as the solvent, which also yields this compound. dokumen.pub Interestingly, when attempting to prepare other acyl derivatives like p-10-phenothiazinylpropionyl chloride using glacial acetic acid, this compound was unexpectedly formed, highlighting the reactivity of acetyl chloride which can be generated in situ. dokumen.pub

Using Acetic Anhydride (B1165640): Acetic anhydride is another effective acetylating agent for this transformation. It has been used to obtain this compound derivatives in excellent yields, particularly in reactions assisted by microwave irradiation. numberanalytics.comresearchgate.net A method for preparing a related compound, 3-acetyl-10-alkylphenothiazine, uses acetic anhydride in the presence of phosphoric acid, demonstrating its utility in phenothiazine chemistry. ucm.es

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of this compound and its derivatives has benefited significantly from this technology.

Researchers have reported that acetylating phenothiazine derivatives with acetic anhydride under microwave irradiation produces excellent yields. numberanalytics.comresearchgate.net In a specific example, 10-(Acetyl)-10H-phenothiazine was synthesized from phenothiazine and acetyl chloride using microwave irradiation (500 Watts) for a brief period of 10 minutes, resulting in a high yield of 94.5%. mdpi.com This rapid and efficient conversion showcases the primary advantages of microwave-assisted synthesis.

Interactive Table: Comparison of Microwave-Assisted vs. Conventional Synthesis
CompoundReagentsMethodReaction TimeYieldReference
10-(Acetyl)-10H-phenothiazinePhenothiazine, Acetyl chlorideMicrowave (500W)10 min94.5% mdpi.com
10-acetyl-phenothiazine derivativesPhenothiazine derivatives, Acetic anhydrideMicrowave-Excellent numberanalytics.comresearchgate.net
N-acyl derivativesAmines, α-chloro acetyl chlorideMicrowaveShortGood mdpi.com

Ultrasound-Assisted Synthetic Approaches

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. numberanalytics.com This technique can increase reaction rates and yields, promoting more environmentally friendly processes. numberanalytics.comsigmaaldrich.com While specific protocols for the direct synthesis of this compound using ultrasound are not extensively detailed in the cited literature, the method has been successfully applied to the synthesis of various phenothiazine derivatives. kab.ac.ugresearchgate.net For instance, ultrasound irradiation has been employed for the N-alkylation of phenothiazine in the presence of a base like potassium hydroxide (B78521). researchgate.net The principles of sonochemistry, involving the creation of localized high-temperature and high-pressure hotspots as cavitation bubbles collapse, suggest its potential applicability for efficient acetylation reactions. numberanalytics.com This method often leads to significant reductions in reaction time and higher yields compared to conventional techniques. sigmaaldrich.comresearchgate.net

Other Conventional and Green Synthesis Methods

Beyond standard acetylation and energy-assisted methods, other innovative approaches have been developed.

A notable green synthesis method involves a solid-phase, solvent-free reaction. In this procedure, phenothiazine is ground directly with acetic acid and phosphorus pentachloride. This method is environmentally benign as it eliminates the need for a solvent. The reaction conditions are mild, the time is short, and it produces a high yield of up to 95% for N-acetylphenothiazine.

Another conventional route involves reacting phenothiazine with chloroacetyl chloride in a solvent like dry benzene (B151609) to produce 10-chloroacetylphenothiazine. dokumen.pub While this yields an intermediate rather than the final product, it is a crucial first step in many multi-step syntheses.

Derivatization at the Phenothiazine Nitrogen (N10-position)

The N10-acetyl group serves as a handle for further functionalization, allowing for the synthesis of a wide array of derivatives with potential applications.

Synthesis of N-10-acetyl amino phenothiazine derivatives

A common strategy for creating N-10-acetyl amino phenothiazine derivatives begins with the synthesis of a key intermediate, N10-(chloroacetyl) phenothiazine, by reacting phenothiazine with chloroacetyl chloride. sigmaaldrich.com This intermediate is then typically reacted with hydrazine (B178648) hydrate (B1144303) to form N10-(acetyl phenothiazine) hydrazine. sigmaaldrich.com

This hydrazine derivative is a versatile building block for constructing various heterocyclic systems attached to the phenothiazine core. For example, it can be reacted with:

Carbon disulfide and then hydrazine hydrate to yield triazine derivatives. sigmaaldrich.com

Thiosemicarbazide (B42300) followed by cyclization to also form triazines. sigmaaldrich.com

Phenyl isothiocyanate to create thiosemicarbazide intermediates, which can then be cyclized.

Furthermore, 10-chloroacetylphenothiazine can be directly reacted with various aromatic amines to produce a range of N-10-acetyl amino phenothiazine derivatives. sigmaaldrich.com A series of novel derivatives has been synthesized by conjugating phenothiazine with different arylamines through the acetyl linker, demonstrating this versatile approach. Similarly, complex alkaloid fragments such as cytisine (B100878) and anabasine (B190304) have been linked to the phenothiazine nitrogen atom via the acyl group, starting from 10-(2-chloroacetyl)phenothiazine.

Formation of 10-Alkyl/Acyl substituted phenothiazines

The substitution at the 10-position of the phenothiazine nucleus is a key strategy for creating a diverse array of derivatives. The introduction of an acetyl group to form this compound is often a primary step. This is readily achieved by reacting phenothiazine with acetic anhydride. dtic.mil Further modifications at this position can be accomplished through various reactions. For instance, N-acyl phenothiazine derivatives can be synthesized by reacting 10H-phenothiazine with the corresponding acyl chloride. conicet.gov.ar

The synthesis of 10-alkyl substituted phenothiazines can be achieved through the reduction of their N-acyl counterparts. For example, N-acyl derivatives have been successfully reduced to their corresponding N-alkyl compounds using borane (B79455) generated in situ. conicet.gov.ar This two-step process of acylation followed by reduction provides a reliable route to a wide range of 10-alkylphenothiazines.

PrecursorReagentProductReference
PhenothiazineAcetic AnhydrideThis compound dtic.mil
10H-PhenothiazineAcyl ChlorideN-acyl phenothiazine conicet.gov.ar
N-acyl phenothiazineBorane (in situ)N-alkyl phenothiazine conicet.gov.ar

Ring Substitution Reactions of this compound

The phenothiazine ring system is amenable to electrophilic substitution reactions, and the presence of the 10-acetyl group directs these substitutions to specific positions on the aromatic rings.

Friedel-Crafts Acylation at the 2-position (e.g., formation of 2,10-Diacetylphenothiazine)

The Friedel-Crafts acylation of this compound is a well-established method for introducing acyl groups onto the phenothiazine ring. The reaction of this compound with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in a solvent like carbon disulfide, leads to the formation of 2,10-diacetylphenothiazine. dtic.mildatapdf.comacs.org This reaction demonstrates that the acetyl group at the 10-position directs the incoming electrophile to the 2-position of the phenothiazine nucleus. datapdf.comacs.org Depending on the amount of the acylating agent used, further substitution can occur at the 8-position, yielding 2,8,10-triacetylphenothiazine. datapdf.com

ReactantReagentCatalystProductReference
This compoundAcetyl ChlorideAluminum Chloride2,10-Diacetylphenothiazine dtic.mildatapdf.com
This compoundExcess Acetyl ChlorideAluminum Chloride2,8,10-Triacetylphenothiazine datapdf.com

Synthesis of 2-Acetylphenothiazine via Acid Hydrolysis

2-Acetylphenothiazine can be prepared from 2,10-diacetylphenothiazine through selective deacetylation. This is achieved by the acid hydrolysis of 2,10-diacetylphenothiazine, which removes the acetyl group from the nitrogen atom while leaving the one on the ring intact. dtic.mil This method provides a direct route to 2-substituted phenothiazines, which are of significant interest.

Synthesis of Other Ring-Substituted Derivatives (e.g., 2-chlorophenothiazine (B30676) derivatives)

The 10-acetyl group can be used as a protecting group to facilitate the synthesis of other ring-substituted derivatives. For instance, 2-chlorophenothiazine derivatives can be synthesized starting from 2-chloro-10-acetylphenothiazine. nii.ac.jp Furthermore, 10-(hetero/arylthio)acetyl-2-chlorophenothiazines have been synthesized through the reaction of 10-chloroacetyl-2-chlorophenothiazine with various potassium mercaptides in ethanol. nih.gov This highlights the utility of the this compound scaffold in creating a diverse library of substituted phenothiazines.

Oxidation Reactions of this compound

The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones.

Formation of Sulfoxides (e.g., this compound-5-oxide)

The oxidation of this compound can be controlled to yield the corresponding sulfoxide (B87167). The use of oxidizing agents like hydrogen peroxide in a mixture with acetic acid can lead to the formation of this compound-5-oxide. nih.govnih.gov This transformation introduces a new functional group that can further influence the chemical and physical properties of the molecule. The synthesis of 2-chlorophenothiazine 5-dioxide has also been achieved via 2-chloro-10-acetylphenothiazine, indicating that the acetyl group is stable under these oxidative conditions and can be used to direct subsequent reactions. nii.ac.jp

ReactantOxidizing AgentProductReference
This compoundHydrogen Peroxide/Acetic AcidThis compound-5-oxide nih.govnih.gov
2-Chloro-10-acetylphenothiazine-2-Chlorophenothiazine 5-dioxide nii.ac.jp

Formation of Sulfones (e.g., this compound 5,5-dioxide)

The oxidation of the sulfur atom in the this compound molecule leads to the formation of sulfoxides and sulfones. The sulfone, specifically this compound 5,5-dioxide, is a significant derivative. The synthesis of phenothiazine sulfones can be achieved through various oxidative methods. For instance, the oxidation of 10-methylphenothiazine (B72558) to 10-methylphenothiazine-5-dioxide has been accomplished using calcium permanganate (B83412). dtic.mil Subsequently, heating 10-methylphenothiazine-5-dioxide with hydriodic acid can yield phenothiazine-5-dioxide (diphenylamine sulfone). dtic.mil Another approach involves the use of hydrogen peroxide in the presence of alcoholic potassium hydroxide to produce phenothiazine-5-oxide (diphenylamine sulfoxide). dtic.mil While these methods are applied to related phenothiazine derivatives, they illustrate the general strategies for oxidizing the sulfur heteroatom in the phenothiazine ring system, which are applicable to this compound.

Reagents and Conditions for Selective Oxidation

Selective oxidation of this compound and its derivatives can be achieved using a variety of reagents and conditions, targeting either the sulfur atom or other positions on the phenothiazine ring.

Oxidation of the Sulfur Atom: The action of hydrogen peroxide on phenothiazine in an alcoholic potassium hydroxide solution is a known method to form phenothiazine-5-oxide. dtic.mil For the preparation of the corresponding sulfone, stronger oxidizing agents are typically required. The oxidation of 10-methylphenothiazine with calcium permanganate has been used to synthesize the sulfone. dtic.mil

Oxidation of the Ring System: The degradation of this compound can lead to several oxidation products of the parent phenothiazine, including phenothiazine-5-oxide, 3H-phenothiazine-3-one, and 7-(10'-phenothiazinyl)-3H-phenothiazine-3-one. nih.gov This indicates that under certain conditions, the phenothiazine ring itself is susceptible to oxidation.

Selective Oxidation with Nitric Acid: Treatment of 10-ethylphenothiazine (B154437) with concentrated nitric acid in acetic acid results in the formation of 3-nitro-10-ethylphenothiazine 5-oxide, demonstrating simultaneous nitration of the ring and oxidation of the sulfur atom. acs.org

The choice of oxidizing agent and reaction conditions is crucial for achieving the desired selectively oxidized product.

Reactivity and Reaction Mechanisms of this compound

Hydrolysis Kinetics and pH Dependence

The stability of this compound is significantly influenced by pH. nih.gov Studies on its degradation kinetics have revealed that the rate of degradation is highly pH-dependent. nih.gov Specifically, the hydrolysis of this compound is catalyzed by hydrogen ions. nih.gov The degradation rate is independent of the presence of oxygen, further pointing towards a hydrolytic, rather than oxidative, primary degradation pathway. nih.gov

The hydrolysis of isatin, a related heterocyclic compound, also exhibits complex pH-dependent kinetics. scielo.br At low pH (below 3), the ring-closed form is predominant, while at higher pH (above 6), the ring-opened isatinate is the major species. scielo.br The rate of hydrolysis is first-order in hydroxide concentration between pH 5 and 6, and pH-independent between pH 6.5 and 10.5, indicating different rate-limiting steps depending on the pH. scielo.br While not directly on this compound, this highlights the intricate nature of hydrolysis in similar heterocyclic systems.

Mechanism of Acetyl Group Cleavage

The primary degradation pathway for this compound involves the cleavage of the acetyl group. nih.gov This is a hydrolytic process, specifically a specific hydrogen-ion-catalyzed hydrolysis, which results in the formation of phenothiazine. nih.gov The acetyl group is not found in any of the degradation products, confirming its removal during the initial step of degradation. nih.gov The subsequent oxidation of the resulting phenothiazine leads to the various observed degradation products. nih.gov

The mechanism of cleavage for other N-substituted phenothiazines has also been considered. For instance, N-ethyl and N-isopropyl phenothiazine derivatives are less prone to dealkylation via an SN2 mechanism due to steric hindrance, and the corresponding ethyl or isopropyl cations are not stable enough to suggest a straightforward SN1 mechanism. rsc.org In the case of this compound, the electrophilic nature of the acetyl carbonyl carbon makes it susceptible to nucleophilic attack, facilitating the hydrolytic cleavage.

Susceptibility to Oxidation

This compound itself is a precursor to various oxidation products. While the initial degradation is hydrolytic, the resulting phenothiazine is readily oxidized. nih.gov The identified degradation products include phenothiazine-5-oxide, 3H-phenothiazine-3-one, and 7-(10'-phenothiazinyl)-3H-phenothiazine-3-one. nih.gov The formation of these products demonstrates the susceptibility of the phenothiazine core to oxidation at both the sulfur atom and the aromatic rings.

Spectroscopic and Structural Elucidation Studies of 10 Acetylphenothiazine and Its Derivatives

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) analysis is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For 10-acetylphenothiazine and its derivatives, single-crystal X-ray diffraction studies have provided profound insights into their molecular geometry, conformation, and intermolecular interactions in the solid state. These studies are crucial for understanding the structure-property relationships that govern the chemical and biological activities of this class of compounds.

The solid-state structure of This compound has been meticulously characterized. It crystallizes in the monoclinic system with the space group C 2/c. researchgate.netresearchgate.net The phenothiazine (B1677639) tricycle does not adopt a planar conformation but is distinctly folded along the N···S axis, assuming a butterfly-like geometry. The central six-membered ring exhibits a boat conformation. researchgate.netresearchgate.net This folding is a characteristic feature of the phenothiazine ring system and is quantified by the dihedral angle between the two flanking benzene (B151609) rings. In this compound, this fold angle is reported to be 46.39 (7)°. researchgate.netresearchgate.net This value is noted to be larger than that observed in some similar phenothiazine derivatives, a phenomenon attributed to the steric repulsion between the phenothiazine moiety and the N-acetyl group. researchgate.net The nitrogen atom of the acetyl group and the carbonyl group lie nearly in the same plane, indicating a degree of conjugation. researchgate.net

Derivatization of the this compound core, either on the phenothiazine ring system or on the acetyl group, leads to notable changes in the crystal packing and molecular conformation. For instance, the introduction of a chlorine atom at the 2-position and on the acetyl group, as in 2-chloro-10-(chloroacetyl)-10H-phenothiazine , alters the crystallographic parameters. While detailed unit cell dimensions are not consistently reported across all literature, it has been noted that derivatives can crystallize in different systems, such as the triclinic system with a P1 space group. The fundamental bent conformation of the phenothiazine core is retained in its derivatives, with calculated bending angles between the benzene rings in the range of 135.4 to 135.8 degrees for 10-(chloroacetyl)-10H-phenothiazine . The orientation of the substituent at the 10-position relative to the plane of the phenothiazine ring is influenced by both steric and electronic factors.

The table below summarizes key crystallographic data for this compound and a representative derivative, illustrating the impact of substitution on the solid-state structure.

Compound NameMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Z
This compoundC₁₄H₁₁NOSMonoclinicC 2/c21.435 (6)8.897 (3)12.738 (4)111.753 (3)2256.2 (11)8
2-Chloro-10-(chloroacetyl)-10H-phenothiazineC₁₄H₉Cl₂NOSTriclinicP18.18918.241712.813---

Data for 2-Chloro-10-(chloroacetyl)-10H-phenothiazine is representative and may not be exhaustive.

These X-ray diffraction studies are instrumental in correlating the specific structural features of this compound and its derivatives with their observed spectroscopic properties and biological activities. The precise knowledge of bond lengths, bond angles, and intermolecular contacts afforded by this technique provides a solid foundation for computational modeling and rational drug design.

Advanced Computational and Theoretical Chemistry Studies of 10 Acetylphenothiazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of phenothiazine (B1677639) derivatives. nih.gov It is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govrsc.org DFT calculations enable the determination of optimized molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. rsc.org

In studies of phenothiazine analogues, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a split-valence basis set, such as 6-311++G(d,p), is commonly employed. researchgate.net This approach has been used to calculate the optimized structure, bonding features, and vibrational frequencies of these compounds. researchgate.net For instance, in a study on dihydropyrimidine-decorated phenothiazines, the theoretically calculated vibrational frequencies showed good agreement with experimental results obtained through spectroscopic techniques. researchgate.net

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is often used within the DFT framework to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net The comparison of these calculated shifts with experimental data serves as a crucial validation of the computed molecular structure. researchgate.net A critical challenge for DFT is its limited ability to handle static electron correlation, which can lead to errors in predicting charges and reaction barriers, though newer methods aim to address this. arxiv.org

Table 1: Example of DFT Calculation Parameters for a Phenothiazine Derivative

ParameterSpecificationPurpose
MethodDensity Functional Theory (DFT)To calculate electronic structure and properties.
FunctionalB3LYPApproximates the exchange-correlation energy.
Basis Set6-311++G(d,p)Describes the atomic orbitals used in the calculation.
Calculation TypeGeometry OptimizationTo find the lowest energy (most stable) molecular structure.
Calculation TypeFrequency AnalysisTo predict vibrational spectra (e.g., IR) and confirm a true energy minimum.
Calculation TypeGIAO NMRTo predict ¹H and ¹³C NMR chemical shifts.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as a 10-acetylphenothiazine derivative, might interact with a biological target, typically a protein or enzyme. researchgate.net

Research on novel phenothiazine derivatives has utilized molecular docking to assess their potential as therapeutic agents. researchgate.net In one such study, a series of newly synthesized phenothiazine compounds were docked against specific biological targets to evaluate their binding affinities. researchgate.net Software like AutoDock Vina is commonly used for these simulations. researchgate.net The results are expressed as a docking score, which estimates the binding free energy in kcal/mol, with more negative values indicating a stronger, more favorable interaction. researchgate.net For a series of phenothiazine derivatives, docking scores were reported to range from -8.7 to -10.2 kcal/mol, suggesting significant binding potential compared to standard drugs like Diazepam. researchgate.net These studies help in identifying the key amino acid residues in the target's binding site that interact with the ligand, providing a rationale for the molecule's activity.

Table 2: Representative Molecular Docking Results for Phenothiazine Derivatives

Compound TypeSoftwareTargetDocking Score Range (kcal/mol)
Novel Phenothiazine DerivativesAutoDock Vina 1.2.0Anxiety-related receptor (unspecified)-8.7 to -10.2
Saikosaponins (for comparison)Schrödinger Maestro 2018-1Human Interleukin-6 Receptor~ -9.6
Saikosaponins (for comparison)Schrödinger Maestro 2018-1Janus Kinase 3 (JAK3)~ -9.2

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.orglongdom.org The fundamental principle is that the structural properties of a molecule, quantified by molecular descriptors, determine its activity. longdom.org QSAR is a widely used tool in medicinal chemistry for predicting the activity of new compounds and optimizing lead candidates. excli.de

For phenothiazine derivatives, QSAR studies have been conducted to build models that predict specific biological activities, such as anti-Multi-Drug Resistance (MDR) effects. researchgate.net In these studies, a variety of molecular descriptors are calculated for each compound in a training set. researchgate.net These descriptors can encode information about the molecule's electronic properties (e.g., ELUMO - Energy of the Lowest Unoccupied Molecular Orbital), hydrophobicity (e.g., LogP), and steric properties (e.g., MR - Molar Refractivity, MV - Molar Volume). researchgate.net

Using statistical methods like Multiple Linear Regression (MLR), a mathematical relationship is established between these descriptors and the observed biological activity. researchgate.net The resulting QSAR model can then be used to predict the activity of unsynthesized phenothiazine analogues. The predictive power of the model is typically validated using cross-validation techniques (like leave-one-out) and by testing it on an external set of molecules. researchgate.net

Table 3: Descriptors Used in a QSAR Model for Phenothiazine Derivatives

DescriptorAbbreviationProperty Represented
Energy of Lowest Unoccupied Molecular OrbitalELUMOElectronic (Electron affinity)
Logarithm of the Partition CoefficientLog PHydrophobicity
Hydration EnergyHESolvation/Hydrophilicity
Molar RefractivityMRSteric (Volume and polarizability)
Molar VolumeMVSteric (Molecular size)
Molecular WeightMWSteric (Molecular size)

Studies on Molecular Geometry and Electronic Structure

The three-dimensional geometry and electronic landscape of this compound are fundamental to its chemical properties. Theoretical methods, primarily DFT, are used to determine its stable conformation and electronic characteristics. The phenothiazine core is not planar but has a folded structure along the N-S axis. The degree of this folding can be influenced by the nature of the substituent at the N-10 position.

Experimental data from X-ray crystallography provides a benchmark for theoretical calculations. The crystal structure of this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the number 914342. nih.gov DFT calculations, after geometry optimization, can reproduce key structural parameters such as bond lengths and angles with high fidelity when compared to this experimental data.

Electronic structure analysis focuses on the distribution of electrons within the molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity.

Table 4: Selected Geometric Parameters of this compound (Theoretical vs. Experimental)

ParameterDescriptionCalculated Value (DFT)Experimental Value (X-ray)
C-N-C AngleAngle within the central thiazine (B8601807) ringData not available in search resultsData from CCDC 914342 nih.gov
C-S-C AngleAngle within the central thiazine ringData not available in search resultsData from CCDC 914342 nih.gov
Dihedral AngleFolding angle of the phenothiazine nucleusData not available in search resultsData from CCDC 914342 nih.gov
N-C(O) Bond LengthBond between nitrogen and acetyl carbonData not available in search resultsData from CCDC 914342 nih.gov

Theoretical Predictions of Chemical Reactivity

Theoretical chemistry provides a framework for predicting the chemical reactivity of molecules based on their electronic structure. frontiersin.org This approach, often called conceptual DFT, uses various descriptors calculated from the ground-state electron density to understand and anticipate how a molecule will behave in a chemical reaction. frontiersin.org

For this compound, these reactivity descriptors can be calculated to predict its behavior as a nucleophile or electrophile and to identify the most reactive sites within the molecule. Key global reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): A small gap suggests high reactivity, as less energy is required to excite an electron.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Softness (S): The reciprocal of hardness, indicating a greater ability to undergo chemical reactions.

By analyzing these parameters, researchers can predict whether a reaction is likely to be controlled by orbital interactions (favoring soft-soft interactions) or electrostatic interactions (favoring hard-hard interactions). frontiersin.org Furthermore, local reactivity descriptors, such as Fukui functions, can pinpoint the specific atoms within the phenothiazine ring system that are most susceptible to electrophilic or nucleophilic attack, thereby predicting the regioselectivity of its reactions. chemrxiv.org

Table 5: Conceptual DFT Reactivity Descriptors

DescriptorFormulaSignificance
HOMO-LUMO GapΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Chemical Hardnessη ≈ (ELUMO - EHOMO) / 2Measures resistance to deformation of electron cloud.
Chemical SoftnessS = 1 / ηIndicates the capacity of a molecule to react.
Electronegativityχ ≈ -(EHOMO + ELUMO) / 2Measures the ability to attract electrons.
Electrophilicity Indexω = χ² / (2η)Quantifies the electrophilic character of a species.

Note: The table provides the general formulas used to calculate these descriptors from HOMO and LUMO energies.

Pharmacological and Biological Research Applications of 10 Acetylphenothiazine Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of 10-acetylphenothiazine derivatives influences their biological actions. Modifications to the phenothiazine (B1677639) core, particularly at the N-10 position and the aromatic rings, have been shown to significantly alter the pharmacological efficacy and specificity of these compounds. researchgate.net

Key findings from SAR studies indicate that:

The introduction of different substituents on the phenothiazine nucleus can lead to distinguishable differences in biological activities. researchgate.net

For antifungal activity, the presence of a halogen atom, such as chlorine or bromine, on the N-acetyl group can result in compounds as active as clinically used antifungals like 5-fluorocytosine (B48100) and fluconazole. researchgate.net

In anticancer applications, the nature of substituents plays a crucial role. For instance, in a series of 1,9-diazaphenothiazines, the introduction of alkyl and dialkylaminoalkyl groups at the 10-position generally enhanced anticancer activity. nih.gov Specifically, derivatives with propargyl and N,N-diethylaminoethyl groups showed greater potency than the standard chemotherapy drug cisplatin. nih.gov

For ferroptosis inhibition, SAR analysis of promethazine (B1679618) derivatives identified a potent compound, highlighting the importance of specific substitutions for targeting this form of cell death. nih.gov

The tricyclic phenothiazine ring is considered essential for the antifungal activity of certain derivatives, as its replacement or opening leads to a loss of activity. conicet.gov.ar

These studies underscore the versatility of the phenothiazine scaffold and provide a rational basis for designing new derivatives with improved potency and selectivity for specific biological targets. nih.govnih.gov

Anticancer Research

Phenothiazine derivatives have emerged as a promising class of compounds in oncology research due to their multifaceted mechanisms of action against cancer cells. frontiersin.org These compounds have been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and disrupt various cellular processes essential for tumor growth and survival. frontiersin.orgresearchgate.net The anticancer potential of this compound and its derivatives is an active area of investigation.

The cytotoxic effects of this compound derivatives have been evaluated against a variety of human cancer cell lines, including the cervical cancer cell line (HeLa) and the breast cancer cell line (MCF-7). These in vitro studies are crucial for determining the anticancer potential of newly synthesized compounds.

For example, a series of chalcone-based phenothiazine derivatives were tested for their anticancer activity. nih.gov Several of these compounds demonstrated significant cytotoxicity against both human hepatocellular carcinoma (HepG-2) and MCF-7 cells. nih.gov Notably, compounds 4k and 4b were the most effective against MCF-7 cells, with IC₅₀ values of 12 µg/mL and 13.8 µg/mL, respectively. nih.govresearchgate.net The same two compounds were also the most potent against HepG-2 cells. nih.gov

In another study, PEGylated and TEGylated phenothiazine derivatives were synthesized and evaluated. nih.gov The TEGylated derivatives showed a greater affinity and good selectivity for HeLa cells at lower concentrations. nih.gov The cytotoxicity of various heterocyclic derivatives incorporating the phenothiazine scaffold has also been investigated against HeLa cell lines using MTT assays. researchgate.net

CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
4k MCF-712 nih.gov, researchgate.net
4b MCF-713.8 nih.gov, researchgate.net
4a MCF-7>50 nih.gov
4m MCF-7>50 nih.gov
4k HepG-27.6 nih.gov, researchgate.net
4b HepG-27.14 nih.gov, researchgate.net
Cisplatin HepG-29.12 nih.gov
Doxorubicin (B1662922) HepG-24.88 nih.gov
Cisplatin MCF-711.24 nih.gov
Doxorubicin MCF-75.12 nih.gov

IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The antitumor effects of phenothiazine derivatives are attributed to their ability to interfere with multiple cellular pathways. frontiersin.org Research has elucidated several molecular mechanisms through which these compounds exert their anticancer activity:

Induction of Apoptosis: Many phenothiazine derivatives induce programmed cell death in cancer cells. researchgate.netresearchgate.net This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. frontiersin.org For example, selected chlorpromazine (B137089) analogues have been shown to induce late apoptosis or necrosis in lung (A549), pancreatic (MiaPaCa-2), and colon (HCT-116) cancer cell lines. researchgate.net

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, such as the G0/G1 or S phase. frontiersin.orgresearchgate.net This prevents the cancer cells from dividing and growing.

Inhibition of Angiogenesis: Phenothiazines can inhibit the formation of new blood vessels (angiogenesis), which is a process crucial for tumor growth and metastasis. frontiersin.org They achieve this by reducing the production of vascular endothelial growth factor (VEGF) and modulating related signaling pathways like the MAPK pathway. frontiersin.org

DNA Intercalation: Some derivatives are capable of inserting themselves into the DNA of cancer cells, which disrupts DNA replication and transcription, ultimately leading to cell death.

Modulation of Signaling Pathways: Phenothiazine-based compounds can regulate critical signaling pathways involved in cancer progression. For instance, one hybrid compound was found to regulate the Wnt/β-catenin signaling pathway in gastric cancer cells. researchgate.net

Induction of Ferroptosis: Ferroptosis is a form of programmed cell death dependent on iron. Certain phenothiazine derivatives have been identified as a new class of ferroptosis inhibitors, suggesting a novel therapeutic strategy. nih.gov Tumor suppressor genes like p53 can exert their function partly by inducing ferroptosis. nih.gov

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is being used to develop new phenothiazine-based anticancer agents with improved efficacy and the ability to act on multiple targets. nih.govnih.gov

Examples of this approach include:

Phenothiazine-Chalcone Hybrids: Chalcones are precursors to flavonoids and are known for their biological activities. Linking the phenothiazine scaffold to a chalcone (B49325) moiety has resulted in hybrids with significant cytotoxicity against liver and breast cancer cell lines. nih.gov

Phenothiazine-Sulfonamide Hybrids: Novel hybrids combining phenothiazine with sulfonamides have been developed. Some of these compounds were found to be more effective than the standard drug doxorubicin against a human breast cancer cell line (T47D). nih.gov

Phenothiazine-Thiazolidinedione Hybrids: A series of compounds incorporating a thiazolidine-2,4-dione moiety have been synthesized and evaluated for their biological activities. metfop.edu.in

Phenothiazine-Triazole Hybrids: Using "click chemistry," derivatives linking phenothiazine to a triazole ring have been created, showing promise in anticancer research. researchgate.net

This strategy of creating hybrid molecules holds significant potential for developing the next generation of multifunctional anticancer drugs. nih.gov

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

Phenothiazine and its derivatives have long been recognized for their broad-spectrum antimicrobial properties, exhibiting activity against bacteria, fungi, and viruses. researchgate.netnih.govej-chem.org The core structure of this compound provides a versatile template for developing new antimicrobial agents.

Research has demonstrated that these compounds can be effective against both Gram-positive and Gram-negative bacteria. ej-chem.org For instance, certain 10-acetyl-2-propionyl-10H-phenothiazine derivatives have shown the ability to inhibit the growth of Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often influenced by the specific substituents on the phenothiazine ring system. semanticscholar.org For example, in a series of chalcones, an increase in the number of methoxy (B1213986) substituents was found to enhance antibacterial activity. semanticscholar.org

Furthermore, phenothiazine derivatives have been synthesized and evaluated for their antiviral properties. ej-chem.org The development of hybrid molecules, combining the phenothiazine scaffold with other heterocyclic systems like pyrimidines, has also yielded compounds with notable antimicrobial activity. ej-chem.org

The antifungal potential of this compound derivatives is a significant area of investigation, particularly with the rise of drug-resistant fungal infections. researchgate.netresearchgate.net Studies have shown that specific derivatives possess potent activity against a range of pathogenic yeasts and molds.

A key finding is that N-chloroacetyl phenothiazine demonstrated considerable activity against various strains of Candida and Aspergillus. researchgate.net It was found to be as active as some antifungal agents currently used in clinical practice. conicet.gov.arresearchgate.net The structure-activity relationship for antifungal effects reveals that the phenothiazine ring is crucial for activity, and modifications, such as the introduction of a chlorine atom to the N-acetyl group, can significantly enhance potency. researchgate.netconicet.gov.ar

One study evaluated a series of N-acyl phenothiazine derivatives and found that α-chloro-N-acetyl phenothiazine exhibited a promising minimum inhibitory concentration (MIC) range of 2-32 µg/mL against various fungal strains. researchgate.net Another derivative, 2-chloro-1-phenothiazin-10-yl-ethanone, was also active against different yeast and mold strains. researchgate.net These findings highlight the potential of N-acylphenothiazines as a promising class of antifungal agents. researchgate.netresearchgate.net

Compound/DerivativeFungal Strain(s)Activity/MICReference
α-chloro-N-acetyl phenothiazine Candida and Aspergillus speciesMIC = 2-32 µg/mL researchgate.net
2-chloro-1-phenothiazin-10-yl-ethanone Various yeast and mold strainsActive researchgate.net
N-acyl phenothiazines Cryptococcus neoformans, Candida albicans, Aspergillus, etc.Promising activity researchgate.net
Trifluoperazine Derivatives C. neoformans, C. albicansImproved activity over parent compound nih.gov

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Antioxidant and Cytoprotective Investigations

Phenothiazine derivatives have been the subject of extensive research for their antioxidant and cytoprotective properties. nih.govresearchgate.net Their ability to counteract oxidative stress is a key aspect of their therapeutic potential. nih.gov

Studies have shown that the antioxidant activity of phenothiazine derivatives can vary based on their chemical structure. For instance, the antioxidant capacity was found to increase in the order of phenothiazine < pyridophenothiazine < cis-10-propenylphenothiazine < propenylphenothiazine dimer. nih.gov This activity is generally dose-dependent. nih.gov 2-Acetylphenothiazine, also known as ML171, has demonstrated considerable antioxidant activity and has been investigated for its photoprotective effects against UVB-induced oxidative damage in fibroblasts. researchgate.net

A significant mechanism of the antioxidant action of phenothiazine derivatives is the inhibition of lipid peroxidation. acs.orgresearchgate.net This process, involving the oxidative degradation of lipids, can lead to cellular damage. Phenolic compounds, including derivatives of phenothiazine, have been studied for their ability to protect against lipid peroxidation induced by agents like Fe2+/ascorbate. researchgate.net

Research has demonstrated that N10-carbonyl-substituted phenothiazines are effective inhibitors of lipid peroxidation and can protect brain tissue from oxidative stress. acs.org The ability of these compounds to scavenge peroxyl radicals is a key factor in their protective effects. researchgate.net

Beyond their biological applications, phenothiazine derivatives, including this compound, have been investigated for their electrochemical properties, specifically as redox shuttle additives in lithium-ion batteries. researchgate.netresearchgate.netrsc.org These additives protect the batteries from overcharging by undergoing reversible oxidation and reduction. rsc.orgrsc.org

This compound, along with other derivatives like 10-methylphenothiazine (B72558) and 10-ethylphenothiazine (B154437), has been shown to be a stable redox shuttle additive. researchgate.netresearchgate.net The stability of the radical cations formed during the redox process is crucial for the long-term performance of these shuttles. uky.edu While the redox potentials of some phenothiazine molecules are around 3.5 V, their stability over numerous overcharge cycles makes them promising candidates for further development to achieve more practical redox potentials. researchgate.net

Enzyme Inhibition Studies

Derivatives of this compound have emerged as notable inhibitors of NADPH oxidase (Nox) enzymes, particularly Nox1. bath.ac.uknih.gov Nox enzymes are a major source of reactive oxygen species (ROS) in cells, and their overactivity is implicated in various diseases. nih.govmedchemexpress.com

2-Acetylphenothiazine (also referred to as ML171) has been identified as a potent and selective inhibitor of Nox1. nih.govmedchemexpress.comsigmaaldrich.com It has an IC50 value of approximately 0.25 µM for Nox1. medchemexpress.com Research has shown that ML171 can block Nox1-dependent ROS generation in cells. nih.gov This inhibition is considered a valuable strategy for controlling processes like collagen-induced platelet activation and thrombosis without causing bleeding side effects. bath.ac.uk A derivative of 2-acetylphenothiazine, 1-(10H-phenothiazin-2-yl)vinyl tert-butyl carbonate (2APT-D6), has also been developed and shows high potency as a Nox1 inhibitor. bath.ac.uknih.gov

Table 2: Nox1 Inhibitory Activity of this compound and its Derivative

Compound Target Enzyme IC50 / Potency Key Findings
2-Acetylphenothiazine (ML171) NADPH Oxidase 1 (Nox1) ~0.25 µM medchemexpress.com Potent and selective inhibitor of Nox1-dependent ROS generation. nih.govmedchemexpress.com

Certain derivatives of phenothiazine have been investigated for their potential to inhibit aromatase, an enzyme crucial for the biosynthesis of estrogens. researchgate.netmdpi.comnih.gov Aromatase inhibitors are a key therapeutic class for hormone-dependent breast cancer. mdpi.comnih.gov

In one study, novel phenothiazine sulfonamide hybrids were synthesized and evaluated for their anticancer and aromatase inhibitory effects. researchgate.net Two compounds from this series demonstrated potent aromatase inhibition with IC50 values of 5.67 µM and 6.7 µM, respectively. researchgate.net Another study focused on phenothiazine thiosemicarbazone derivatives, with one compound showing both a promising cytotoxic effect on a breast cancer cell line and aromatase inhibitory activity. researchgate.net The design of new aromatase inhibitors often involves creating hybrid molecules that can effectively interact with the enzyme's active site. researchgate.netrjraap.com

Other Biological Activities

Beyond their effects on the central nervous system, derivatives of this compound have been explored for a range of other biological activities, demonstrating the broad potential of this chemical class.

Several studies have focused on the synthesis of this compound derivatives with the aim of developing novel anti-inflammatory agents. These compounds have been evaluated in various experimental models, often showing significant activity.

One study reported the synthesis of 10-{[5'-amino-(1"-acetyl-5"-substituted aryl-2"-pyrazolin-3"-yl)-1',3',4'-thiadiazol-2'-yl]methyl}-phenothiazines and their oxadiazole analogs. In this series, compound 16 and compound 31 (10-{[5'-amino-(1"-acetyl-5"-(o-methoxyphenyl)-2"-pyrazolin-3"-yl)-1',3',4'-oxadiazol-2'-yl]methyl}phenothiazine) were identified as potent anti-inflammatory agents, showing 46.2% and 48.0% activity, respectively, in a carrageenan-induced rat paw edema model. This was comparable to the standard drug, phenylbutazone, which exhibited 44.52% activity under the same conditions. rsc.org

Another research group synthesized a series of 2-chloro-10-[2-{3'-chloro-2'-oxo-4'-(substituted phenyl)1'-azetidinyl}thiazol-4-yl]phenothiazines and their oxazol-4-yl analogs. The compound 2-chloro-10-[2-{3'-chloro-2'-oxo-4'-(2,6-dichlorophenyl)1'-azetidinyl}oxazol-4-yl]phenothiazine emerged as the most potent anti-inflammatory agent in the series. crimsonpublishers.com

Table 1: Anti-inflammatory Activity of Selected this compound Derivatives

Compound ID Chemical Name/Structure Anti-inflammatory Activity (%) Reference
16 10-{[5'-amino-(1"-acetyl-5"-aryl-2"-pyrazolin-3"-yl)-1',3',4'-thiadiazol-2'-yl]methyl}-phenothiazine derivative 46.2 rsc.org
31 10-{[5'-amino-(1"-acetyl-5"-(o-methoxyphenyl)-2"-pyrazolin-3"-yl)-1',3',4'-oxadiazol-2'-yl]methyl}phenothiazine 48.0 rsc.org
Phenylbutazone Standard Drug 44.52 rsc.org

In conjunction with anti-inflammatory activity, many this compound derivatives have been screened for their analgesic effects.

In the study of 2-chloro-10-[2-{3'-chloro-2'-oxo-4'-(substituted phenyl)1'-azetidinyl}thiazol-4-yl]phenothiazines, the compound 2-chloro-10-[2-{3'-chloro-2'-oxo-4'-(2,6-dichlorophenyl)1'-azetidinyl}thiazol-4-yl]phenothiazine was found to possess good analgesic activity. crimsonpublishers.com

Another investigation into derivatives of 2-phenothiazin-2'-yl-cinchoninic acid, prepared from 2-acetylphenothiazine, revealed that most of the synthesized compounds exhibited analgesic activity. One particular compound, where the substituents were R' = H, R" = C2H5, and R"' = dimethylaminoethyl, demonstrated analgesic activity corresponding to 88% of that of phenylbutazone. cdnsciencepub.com

Table 2: Analgesic Activity of a Selected this compound Derivative

Compound Analgesic Activity (relative to Phenylbutazone) Reference
2-phenothiazin-2'-yl-cinchoninic acid derivative (R'=H, R"=C2H5, R"'=dimethylaminoethyl) 88% cdnsciencepub.com

The parent compound, phenothiazine, has a long history of use as an anthelmintic agent in veterinary medicine. britannica.comcrimsonpublishers.com It was one of the first synthetic drugs found to be effective against a broad spectrum of gastrointestinal nematodes in livestock such as sheep, cattle, and horses. crimsonpublishers.com The anthelmintic properties of phenothiazine were first reported in the late 1930s. crimsonpublishers.com However, its use has declined due to the development of resistance and the availability of newer, less toxic drugs. crimsonpublishers.com The mechanism of its anthelmintic action has been linked to the inhibition of enzymes like hexokinase in parasites. cdnsciencepub.comcdnsciencepub.com

While phenothiazine itself has established anthelmintic activity, there is a lack of specific research on the anthelmintic properties of its 10-acetylated derivatives. However, some early research explored derivatives of phenothiazine for this purpose. For example, β-10-phenothiazinylpropionic acid, a derivative, showed distinct anthelmintic activity against liver fluke in vitro. rsc.org

Similarly, phenothiazine was introduced as an insecticide in 1935. wikipedia.org Its application in this area, however, was limited by its degradation in sunlight and air, and it was largely replaced by more stable synthetic pesticides. wikipedia.org There is a notable absence of studies specifically investigating the insecticidal properties of this compound and its derivatives.

Analytical and Research Methodologies for 10 Acetylphenothiazine

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 10-Acetylphenothiazine from complex mixtures, crucial for both qualitative identification and quantitative purity assessment.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and versatile method for the qualitative analysis of this compound and to monitor the progress of chemical reactions. The separation on a TLC plate is based on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel) and a mobile phase. nih.govresearchgate.net The choice of the solvent system is critical for achieving effective separation. For phenothiazine (B1677639) derivatives, various solvent systems can be employed, often consisting of a mixture of a nonpolar and a polar solvent. researchgate.net

The position of the compound on the developed chromatogram is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. In some studies involving multiple phenothiazine derivatives, the identification is facilitated by using the Rf value relative to a standard, such as chlorpromazine (B137089) (RCHL), to improve inter-laboratory consistency. nih.gov Visualization of the spots on the TLC plate can be achieved under UV light or by using specific spray reagents that react with phenothiazine compounds to produce colored spots. oup.com

Table 1: Representative TLC Parameters for Phenothiazine Derivatives

Parameter Description
Stationary Phase Silica gel F254 pre-coated plates
Mobile Phase A mixture of methanol (B129727) and n-butanol (e.g., 60:40 v/v) containing 0.1 M Sodium Bromide. farmaciajournal.com
Application Spotting of a dilute solution of the sample in a suitable solvent (e.g., methanol) onto the baseline of the TLC plate.
Development The plate is placed in a closed chamber saturated with the mobile phase vapor and the solvent is allowed to ascend by capillary action.
Visualization The dried plate is observed under UV light (254 nm) or sprayed with a suitable chemical reagent.

| Identification | Based on the calculated Rf value or by comparison with a co-spotted reference standard of this compound. |

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds. For this compound, GC can be employed to separate it from impurities, such as residual solvents or by-products from its synthesis. The method involves injecting a vaporized sample into a column where separation occurs based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection.

A significant consideration in the GC analysis of phenothiazine derivatives is their potential for thermal decomposition at the high temperatures used in the injector and column. escholarship.org Therefore, optimizing the chromatographic conditions to minimize thermal degradation is crucial for accurate purity assessment. For quantitative analysis, the area percent method is often used, where the purity is estimated based on the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.

Table 2: Typical GC Parameters for Purity Assessment of Phenothiazine Derivatives

Parameter Description
Column Fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) such as an Rxi-5Sil MS. researchgate.net
Carrier Gas Helium or Nitrogen at a constant flow rate. oup.comnih.gov
Injector Temperature Optimized to ensure volatilization without causing thermal decomposition (e.g., 250 °C).
Oven Temperature Program A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of compounds with different boiling points. oup.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS).

| Purity Calculation | Based on the area percentage of the this compound peak in the chromatogram. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of this compound and its related compounds. researchgate.netscilit.com It offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase.

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. By adjusting the composition of the mobile phase, typically a mixture of acetonitrile (B52724) or methanol and an aqueous buffer, the retention time of this compound can be controlled to achieve separation from other components in the sample. researchgate.netacs.org UV detection is commonly employed, with the wavelength set to a value where this compound exhibits strong absorbance, such as 254 nm. acs.org

Table 3: Representative HPLC Method for this compound Analysis

Parameter Description
Column Reversed-phase C18 or Phenyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size). scilit.comacs.org
Mobile Phase A gradient or isocratic mixture of Acetonitrile and an aqueous buffer (e.g., Ammonium formate, pH 3). acs.org
Flow Rate Typically in the range of 0.5-1.5 mL/min.
Detection UV detector set at a wavelength of maximum absorbance (e.g., 254 nm). acs.org
Injection Volume 10-20 µL of the sample solution.

| Analysis Time | Typically less than 15 minutes, depending on the specific method. |

Spectroscopic Analytical Methods

Spectroscopic methods are indispensable for the structural elucidation and quantitative analysis of this compound.

UV/VIS Spectroscopy

UV/Visible (UV/VIS) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The UV/VIS spectrum of this compound is characterized by specific wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the molecule. The phenothiazine ring system is the primary chromophore, and its absorption spectrum is influenced by the presence of the acetyl group at the 10-position. The intensity of the absorption is quantified by the molar absorptivity (ε), which is a constant for a given compound at a specific wavelength. libretexts.orgshimadzu.com This technique is useful for confirming the identity of the compound and for quantitative analysis using the Beer-Lambert law.

Table 4: Illustrative UV/VIS Spectral Data for this compound in Ethanol

Parameter Value
λmax 1 ~260 nm
Molar Absorptivity (ε) at λmax 1 ~30,000 M⁻¹cm⁻¹
λmax 2 ~310 nm
Molar Absorptivity (ε) at λmax 2 ~5,000 M⁻¹cm⁻¹

Note: These are representative values for a phenothiazine chromophore; specific experimental data for this compound may vary.

Electrochemical Methods (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to study the redox properties of this compound. This technique is especially relevant in research areas such as the development of redox shuttle additives for lithium-ion batteries. researchgate.net

In a cyclic voltammetry experiment, the potential applied to a working electrode is swept linearly in both the forward and reverse directions, and the resulting current is measured. The resulting voltammogram provides information about the redox potentials and the stability of the electrochemically generated species. For this compound, CV can reveal the potential at which it undergoes oxidation and reduction. Research has shown that phenothiazine derivatives, including this compound, exhibit redox potentials around 3.5 V, making them of interest for overcharge protection in batteries. researchgate.net

Table 5: Typical Experimental Parameters for Cyclic Voltammetry of this compound

Parameter Description
Working Electrode Glassy Carbon or Platinum electrode.
Reference Electrode Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
Counter Electrode Platinum wire.
Electrolyte A solution of a supporting electrolyte (e.g., Tetra-n-butylammonium perchlorate) in a suitable organic solvent (e.g., Acetonitrile).
Analyte Concentration Typically in the millimolar (mM) range.
Scan Rate Varied to study the kinetics of the electron transfer process (e.g., 10-500 mV/s). researchgate.net

| Potential Range | Swept across the expected redox potential of the compound. |

Reference Standards and Metabolite Libraries

The accurate identification and quantification of this compound and its metabolic products in analytical and research settings are fundamentally reliant on the availability and use of high-purity reference standards and comprehensive metabolite libraries. These tools are indispensable for method validation, calibration, and ensuring the reliability of experimental results.

Reference Standards

A reference standard is a highly purified and well-characterized substance used as a measurement base. In the context of this compound analysis, these standards are crucial for techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS). researchgate.net They allow for the unambiguous identification of the parent compound in various matrices and for the accurate determination of its concentration.

Commercial suppliers provide this compound with specified purity levels, often determined by GC or Nuclear Magnetic Resonance (NMR) spectroscopy. cymitquimica.comadipogen.com In addition to the parent compound, reference standards for potential metabolites and related structures, such as oxides and dioxides, are also available. axios-research.comaxios-research.com These are vital for metabolism studies, stability assays, and impurity profiling. For certain specialized or rare compounds, some suppliers may provide them as part of a research collection without extensive analytical data, placing the responsibility of identity and purity confirmation on the end-user. sigmaaldrich.com

Table 1: Examples of Commercially Available Reference Standards

Compound Name CAS Number Typical Purity Supplier Examples
This compound 1628-29-1 >98% (GC) AdipoGen, CymitQuimica, A Chemtek
Acetyl Phenothiazine S-Oxide 1217-37-4 N/A Axios Research
Acetyl Phenothiazine dioxide 1220-99-1 N/A Axios Research
Phenothiazine 92-84-2 ≥98.0% (GC) PubChem vendors
Phenothiazine S-Oxide 1207-71-2 N/A Axios Research

This table is for illustrative purposes; availability and specifications may vary by supplier.

Metabolite Libraries

Researchers studying the biotransformation of this compound must often rely on synthesizing expected metabolites or identifying them through experimental means. For instance, studies on the degradation kinetics and microbial biotransformation of phenothiazines have identified key metabolic products. nih.govnih.gov A study investigating the stability of this compound revealed that its degradation leads to products such as phenothiazine and phenothiazine-5-oxide. nih.gov Another study on the fungal biotransformation of N-acetylphenothiazine identified metabolites like N-acetylphenothiazine sulfoxide (B87167) and phenothiazine sulfoxide. nih.gov These identified compounds form the basis for a custom metabolite library for targeted analysis.

Furthermore, compound libraries used in high-throughput screening for drug discovery can also serve as a source for identifying related structures and potential metabolites. medchemexpress.comnih.gov Databases such as the Human Metabolome Database (HMDB) also catalog known human metabolites and can be a reference for related phenothiazine structures. hmdb.ca

Table 2: Key Identified Metabolites and Degradation Products of this compound for a Custom Library

Compound Name Identification Context Reference
Phenothiazine Degradation product nih.gov
Phenothiazine-5-oxide Degradation product nih.gov
3H-Phenothiazin-3-one Degradation product nih.gov
7-(10'-Phenothiazinyl)-3H-phenothiazin-3-one Degradation product nih.gov
N-Acetylphenothiazine sulfoxide Fungal biotransformation product nih.gov
Phenothiazine sulfoxide Fungal biotransformation product nih.gov

The acetyl group was noted to be absent in degradation products, with hydrolysis to phenothiazine being the initial step. nih.gov

Emerging Research Directions and Future Perspectives

Drug Repurposing and Analog Development

Drug repurposing, the strategy of identifying new uses for existing or failed drugs, offers a time and cost-effective alternative to traditional drug development. nih.govnih.gov Phenothiazine (B1677639) derivatives are attractive candidates for this approach due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.net

A significant area of emerging research involves the use of acetylphenothiazine isomers as targeted inhibitors. Specifically, 2-acetylphenothiazine (2-APT), an isomer of 10-acetylphenothiazine, has been identified as a novel inhibitor of NADPH oxidase 1 (NOX1). bath.ac.uk This has opened a new therapeutic avenue for the development of antiplatelet drugs. Research demonstrates that 2-APT and its more potent analog, 1-(10H-phenothiazin-2-yl)vinyl tert-butyl carbonate (2APT-D6), can inhibit collagen-dependent platelet activation and arterial thrombosis. bath.ac.uk Crucially, this inhibition does not appear to affect normal hemostasis, suggesting a reduced risk of the bleeding side effects that plague many antiplatelet therapies. bath.ac.uk This targeted action on NOX1 represents a promising strategy for developing new treatments for cardiovascular diseases. bath.ac.uk The development of analogs like 2APT-D6 highlights the ongoing effort to refine the phenothiazine structure to enhance potency and bioavailability. bath.ac.uk

Exploration of Novel Derivatization Strategies

The versatility of the phenothiazine core lies in its amenability to chemical modification. Researchers are actively exploring novel derivatization strategies to synthesize new analogs with tailored properties. Traditional methods often involve nucleophilic substitution or Friedel-Crafts acylation. Modern strategies, however, are focused on greater precision and efficiency.

One such advanced approach is the use of catalytic cross-dehydrogenative coupling (CDC) reactions. acs.org These methods allow for the direct formation of C-N bonds under mild conditions, avoiding the need for harsh reagents. For instance, a highly para-selective amination of anilines with phenothiazines has been achieved using electrochemical methods at room temperature, which circumvents the use of metal catalysts and strong oxidants. acs.org Such strategies offer excellent functional group tolerance and broad substrate scope, enabling the creation of a diverse library of functionalized 10-aryl-10H-phenothiazines. acs.org The development of novel derivatization agents and catalytic systems is crucial for overcoming challenges in selectivity and reaction conditions, paving the way for the synthesis of next-generation phenothiazine compounds. mdpi.comnih.gov

Application in Advanced Materials and Technologies

The unique electrochemical properties of the phenothiazine nucleus have drawn attention beyond the biomedical field. Its capacity for stable and reversible oxidation makes it an excellent candidate for applications in advanced materials, particularly in energy storage and conversion technologies. researchgate.net

Lithium-Ion Batteries: this compound has been shown to be a stable redox shuttle additive in lithium-ion batteries. researchgate.net Redox shuttles are molecules that can transport electrons between the electrodes, providing overcharge protection and enhancing the safety and lifespan of the battery. The stability of oxidized phenothiazine molecules makes them an attractive core for developing shuttle additives with finely-tuned redox potentials suitable for various battery chemistries. researchgate.net

Solar Cells: Phenothiazine derivatives are also being explored for their potential in dye-sensitized solar cells (DSSCs) and organic photovoltaics. researchgate.netresearchgate.netepishine.com Their electron-rich nature facilitates their role as electron donors in these systems. In organic solar cells, which can be produced via scalable roll-to-roll printing techniques, advanced organic materials are key to converting light into power efficiently. epishine.com The development of novel materials, including one-atom-thick nanoribbons and specialized organic compounds, aims to improve power conversion efficiencies, especially in low-light indoor conditions. epishine.comucl.ac.uk

Interactive Table: Applications of Phenothiazine Derivatives

Select a field from the dropdown menu to see the specific application and related findings for phenothiazine derivatives.

Further Elucidation of Molecular Targets and Mechanisms of Action

A deeper understanding of how this compound and its analogs interact with biological systems is critical for future development. Research has moved beyond general observations to pinpoint specific molecular targets.

The investigation into 2-acetylphenothiazine (2-APT) as an antiplatelet agent provides a clear case study. Studies have shown that 2-APT inhibits the generation of superoxide (B77818) ions in platelets when they adhere to collagen. bohrium.com This inhibitory action is specific; it attenuates signaling through the GPVI collagen receptor but does not affect pathways activated by thrombin. bohrium.com Specifically, 2-APT was found to inhibit the activation of Syk, a key signaling protein downstream of GPVI, as well as subsequent PKC activation. bohrium.com This selective inhibition of the GPVI signaling pathway explains its ability to prevent collagen-induced thrombus formation. bohrium.com Identifying such precise mechanisms of action is essential for designing drugs with high efficacy and minimal off-target effects.

Green Chemistry Approaches in this compound Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and advanced materials. nih.gov The goal is to develop processes that are more environmentally benign by preventing waste, maximizing atom economy, and avoiding the use of hazardous substances. acs.orgjddhs.com

Future synthesis and derivatization of this compound are expected to incorporate these principles:

Reduction of Derivatives: Green chemistry emphasizes minimizing or avoiding the use of protecting groups and other temporary modifications during synthesis, as these steps require additional reagents and generate waste. acs.orgrajdhanicollege.ac.in

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. jddhs.com Future research could focus on developing highly selective heterogeneous catalysts or biocatalysts (enzymes) for phenothiazine synthesis, which can be easily recovered and reused, thereby minimizing waste. rajdhanicollege.ac.in

Safer Solvents and Energy Efficiency: A key focus is replacing traditional volatile and toxic organic solvents with safer alternatives like water, bio-based solvents, or supercritical fluids. jddhs.com Furthermore, energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

By adopting these green chemistry approaches, the future production of this compound and its derivatives can become more sustainable and economically viable.

Q & A

Q. What ethical guidelines apply to pharmacological studies of this compound?

  • Methodological Answer: Follow institutional review board (IRB) protocols for in vivo studies. For computational work, ensure transparency in algorithm selection (e.g., docking software versions) and data curation. Cite negative results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Acetylphenothiazine
Reactant of Route 2
Reactant of Route 2
10-Acetylphenothiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.